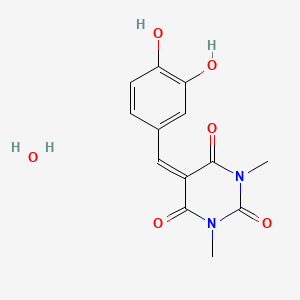
1-(3,4-dichlorophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone, also known as DPEP, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. DPEP is a hydrazone derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
Mécanisme D'action
1-(3,4-dichlorophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone exerts its biological activities through various mechanisms of action. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. 1-(3,4-dichlorophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and hepatitis B. 1-(3,4-dichlorophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has also been found to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which may have implications for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3,4-dichlorophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone in lab experiments is its potential as a therapeutic agent. It has been found to exhibit promising biological activities and may have implications for the treatment of various diseases. However, 1-(3,4-dichlorophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone is a relatively new compound and further studies are needed to fully understand its biological activities and potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1-(3,4-dichlorophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone. One area of research could be the development of 1-(3,4-dichlorophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone derivatives with improved biological activities. Another area of research could be the investigation of the potential of 1-(3,4-dichlorophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone as a therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms of action of 1-(3,4-dichlorophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone and its potential as a therapeutic agent.
Méthodes De Synthèse
1-(3,4-dichlorophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone can be synthesized through the reaction of 3,4-dichloroacetophenone and 4,6-diphenyl-2-pyrimidinylhydrazine in the presence of a methylating agent. The reaction yields 1-(3,4-dichlorophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone as a yellow crystalline solid with a melting point of 214-216°C.
Applications De Recherche Scientifique
1-(3,4-dichlorophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. 1-(3,4-dichlorophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N4/c1-17(20-13-14-21(26)22(27)15-20)30-31(2)25-28-23(18-9-5-3-6-10-18)16-24(29-25)19-11-7-4-8-12-19/h3-16H,1-2H3/b30-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEQYKKCOQNCMG-LQNQUEJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5301809.png)

![N-({1-[(4,5-dimethyl-2-furyl)methyl]pyrrolidin-3-yl}methyl)-N'-phenylurea](/img/structure/B5301836.png)

![4-(1H-imidazol-1-yl)-1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5301845.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5301846.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5301858.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5301862.png)
![1-phenyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5301866.png)
![2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide](/img/structure/B5301867.png)
![7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5301873.png)
![4-[4-(4-methylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5301878.png)
![N-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)ethanamine](/img/structure/B5301888.png)
